Chromic sulfate pentadecahydrate

Overview

Description

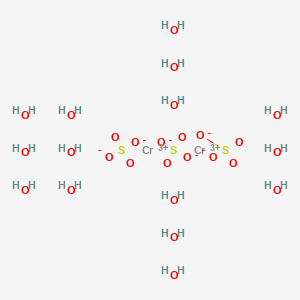

Chromic sulfate pentadecahydrate, with the chemical formula Cr₂(SO₄)₃·15H₂O, is a green crystalline compound. It is a hydrated form of chromium(III) sulfate and is known for its solubility in water. This compound is widely used in various industrial applications, including leather tanning, textile dyeing, and as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromic sulfate pentadecahydrate can be synthesized by reacting chromium(III) hydroxide with sulfuric acid. The reaction is as follows: [ 2Cr(OH)₃ + 3H₂SO₄ → Cr₂(SO₄)₃ + 6H₂O ] The resulting solution is then crystallized to obtain the pentadecahydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by reducing sodium dichromate with sulfur dioxide in an acidic medium. The process involves the following steps:

- Dissolving sodium dichromate in water.

- Adding sulfur dioxide gas to the solution to reduce the chromium(VI) to chromium(III).

- Adjusting the pH with sulfuric acid to precipitate chromic sulfate.

- Crystallizing the product to obtain the pentadecahydrate form .

Chemical Reactions Analysis

Types of Reactions: Chromic sulfate pentadecahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to chromium(VI) compounds under strong oxidizing conditions.

Reduction: It can be reduced to chromium(II) compounds using reducing agents like zinc in acidic conditions.

Substitution: It can participate in ligand substitution reactions, where water molecules in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Zinc (Zn) in hydrochloric acid (HCl).

Substitution: Ammonia (NH₃) or ethylenediamine (en) in aqueous solutions.

Major Products:

Oxidation: Chromium trioxide (CrO₃).

Reduction: Chromium(II) sulfate (CrSO₄).

Substitution: Complexes like [Cr(NH₃)₆]³⁺ or [Cr(en)₃]³⁺.

Scientific Research Applications

Chromic sulfate pentadecahydrate has diverse applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and in the preparation of other chromium compounds.

Biology: Investigated for its role in glucose metabolism and insulin signaling pathways.

Medicine: Studied for its potential use in treating chromium deficiency and its effects on glucose tolerance.

Industry: Widely used in leather tanning, textile dyeing, and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of chromic sulfate pentadecahydrate involves its interaction with biological molecules. In glucose metabolism, chromium enhances insulin signaling by increasing insulin receptor sensitivity and promoting the translocation of glucose transporters to the cell membrane. This process involves the phosphorylation of insulin receptor substrates and activation of downstream signaling pathways, such as the PI3K/Akt pathway .

Comparison with Similar Compounds

- Chromium(III) sulfate dodecahydrate (Cr₂(SO₄)₃·12H₂O)

- Chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O)

- Basic chromium sulfate (Cr(OH)SO₄)

Biological Activity

Chromic sulfate pentadecahydrate, a trivalent chromium compound, is known for its diverse biological activities and potential applications in various fields, including medicine and industry. This article explores its biological activity, mechanisms of action, and associated health effects, supported by data tables and case studies.

This compound has the chemical formula . It is primarily used in leather tanning and as a mordant in dyeing processes. The compound's trivalent form (Cr(III)) is generally less toxic than its hexavalent counterpart (Cr(VI)), which poses significant health risks.

Chromium plays a crucial role in glucose metabolism and insulin signaling. The biological activity of this compound can be attributed to its ability to enhance insulin sensitivity and glucose uptake in cells:

- Insulin Sensitization : Chromium enhances the activity of insulin receptors, promoting the translocation of glucose transporters (GLUT4) to the cell membrane, thereby increasing glucose uptake by muscle cells .

- Reduction to Cr(III) : Upon entering the body, Cr(VI) is rapidly reduced to Cr(III), which binds to macromolecules and acts as a cofactor in various enzymatic reactions .

1. Metabolic Effects

Chromium supplementation has been shown to improve glucose tolerance and lipid metabolism. In chromium-deficient individuals, supplementation can normalize glucose tolerance curves . A study indicated that chromium supplementation led to improved insulin signaling pathways, particularly under insulin-resistant conditions.

2. Toxicological Effects

Despite its beneficial roles, excessive exposure to chromium compounds can lead to adverse health effects:

- Respiratory Damage : Studies have shown that exposure to chromic sulfate can cause severe damage to the nasal cavity, larynx, and lungs. Symptoms include chronic inflammation and granulomatous changes in lung tissue .

- Skeletal Impact : Chronic exposure has been linked to decreased bone density and increased susceptibility to fractures .

Case Study 1: Chromium Deficiency

A patient receiving total parenteral nutrition developed peripheral neuropathy, which was resolved following chromium supplementation. This case highlights the essential role of chromium in maintaining nerve function and metabolic health.

Case Study 2: Occupational Exposure

In a cohort study involving workers in chrome-plating facilities, prolonged exposure to Cr(VI) was associated with elevated rates of lung cancer. Workers exposed to concentrations above 20 µg/m³ exhibited significant respiratory issues and chronic inflammation .

Data Overview

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Properties

IUPAC Name |

chromium(3+);trisulfate;pentadecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3H2O4S.15H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);15*1H2/q2*+3;;;;;;;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSOELSKLHYQRA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H30O27S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-53-8 (Parent), 16065-83-1 (Parent) | |

| Record name | Chromium sulfate pentadecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60905345 | |

| Record name | Chromium sulfate (Cr2(SO4)3) pentadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-37-5 | |

| Record name | Chromium sulfate pentadecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfate (Cr2(SO4)3) pentadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC SULFATE PENTADECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4T8TU3LE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.